Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide

Description

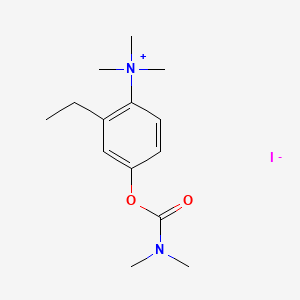

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide (referred to here as the target compound) is a quaternary ammonium carbamate ester. Structurally, it features a dimethylcarbamoyl group linked to a phenyl ring substituted with a dimethylamino group at the 4-position and an ethyl group at the 3-position, with a methiodide counterion. This compound belongs to a class of cholinesterase inhibitors, which are studied for their neuropharmacological and toxicological effects.

Properties

CAS No. |

63981-69-1 |

|---|---|

Molecular Formula |

C14H23IN2O2 |

Molecular Weight |

378.25 g/mol |

IUPAC Name |

[4-(dimethylcarbamoyloxy)-2-ethylphenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C14H23N2O2.HI/c1-7-11-10-12(18-14(17)15(2)3)8-9-13(11)16(4,5)6;/h8-10H,7H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

FQWMVGJQWMIQMQ-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of carbamic acid esters such as carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide typically follows a sequence:

- Preparation of carbamyl halides (e.g., dimethyl carbamyl chloride) as reactive intermediates.

- Reaction of carbamyl halides with dialkylamino-substituted phenols to form the corresponding carbamate esters.

- Quaternization of the dialkylamino group by alkyl halides (e.g., methyl iodide) to yield the quaternary ammonium methiodide salt.

This approach is supported by patent literature and research articles detailing similar carbamate esters with dialkylamino phenyl groups and quaternary ammonium substituents.

Detailed Preparation Procedure

Formation of Dimethyl Carbamyl Chloride

- Dimethyl carbamyl chloride is prepared as a key intermediate, often commercially available or synthesized by chlorination of the corresponding carbamic acid derivative.

Reaction with 4-Dimethylamino-3-ethylphenol

- A mixture of 4-dimethylamino-3-ethylphenol and dimethyl carbamyl chloride is heated in an inert bath (e.g., graphite bath) at approximately 100-150 °C.

- The reaction becomes vigorous near 110 °C, often leading to boiling.

- After 2 hours, the reaction mixture is cooled and extracted with ether and water to separate the organic phase.

- The organic layer is washed with caustic soda solution (10%) to remove acidic impurities and then washed with water.

- Drying is performed with potassium carbonate or potash.

- The product, the dimethyl carbamic ester of the substituted phenol, is isolated by vacuum distillation (e.g., boiling point around 210 °C at 15 mm Hg).

Quaternization to Methiodide Salt

- The carbamate ester is reacted with methyl iodide, typically by stirring the mixture overnight at room temperature.

- This reaction converts the tertiary dialkylamino group into a quaternary ammonium iodide salt.

- The methiodide salt is isolated by filtration and recrystallization from suitable solvents.

- The resulting quaternary salt is water-soluble and exhibits a melting point around 139 °C.

Alternative Preparation Notes

- The quaternary ammonium salt can be converted into other halide forms (e.g., bromide) by treatment with sodium bromide in methanol, followed by removal of sodium chloride by filtration and recrystallization.

- The reaction conditions such as temperature, solvent choice, and reaction time can be optimized depending on the scale and purity requirements.

Analytical Data and Research Results

Physical Properties

| Property | Value |

|---|---|

| Boiling point (carbamate ester) | ~210 °C at 15 mm Hg |

| Melting point (methiodide salt) | ~139 °C |

| Solubility | Water-soluble (methiodide salt) |

| Appearance | Crystalline solid (methiodide) |

Spectroscopic Characterization

- Proton Nuclear Magnetic Resonance (¹H NMR) spectra of synthesized carbamates confirm the structure, showing characteristic signals for aromatic protons, carbamate methyl groups, and the quaternary ammonium methyl groups.

- The quaternary ammonium salts exhibit shifts consistent with the formation of the methiodide.

- Infrared (IR) spectra typically show carbamate carbonyl stretching bands around 1700 cm⁻¹.

- Elemental analysis and melting point determination confirm purity and identity.

Biological Activity Correlation

- The methiodide form of carbamic acid esters exhibits stronger physiological action compared to non-quaternized analogs, attributed to improved water solubility and interaction with acetylcholinesterase.

- Such compounds are studied for their reversible acetylcholinesterase inhibition, relevant in treatments for glaucoma and other neurological conditions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Carbamyl halide formation | Dimethyl carbamyl chloride (commercial or synthesized) | Reactive intermediate |

| 2. Carbamate ester formation | 4-Dimethylamino-3-ethylphenol, dimethyl carbamyl chloride, heat (100-150 °C), inert bath | Dimethyl carbamic ester of phenol |

| 3. Work-up and purification | Ether/water extraction, caustic soda wash, drying, vacuum distillation | Pure carbamate ester |

| 4. Quaternization | Methyl iodide, room temperature, overnight | Carbamic acid ester methiodide salt |

| 5. Isolation | Filtration, recrystallization | Pure quaternary ammonium salt |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methiodide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The methiodide group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological activity and toxicity of carbamate esters are highly dependent on substituents on the phenyl ring and the quaternary ammonium group. Below is a detailed comparison with key analogs:

Substituent Variations and Cholinesterase Inhibition

- 3-Isopropyl Analog: Replacing the ethyl group with an isopropyl group (as in and ) increases steric hindrance. This analog (Carbamic acid, N,N-dimethyl-4-dimethylamino-3-isopropylphenyl ester, methiodide) significantly increased procaine toxicity in mice, lowering the LD₅₀ by 22% .

- 3-Methyl Analog (SB-5): A methyl substituent at the 3-position (CAS synonym in ) reduces steric bulk compared to ethyl/isopropyl.

Toxicity Profiles

- The 3-isopropyl analog’s toxicity in mice suggests that bulkier substituents may enhance interactions with non-target proteins, exacerbating adverse effects .

Mechanistic Insights and Structural Determinants

- Steric Effects : Larger substituents (e.g., isopropyl) may hinder optimal binding to cholinesterase active sites, reducing protective effects seen in smaller analogs like physostigmine .

- Electronic Effects: The dimethylamino group at the 4-position enhances solubility and cationic charge, critical for quaternary ammonium compounds’ interaction with enzymes .

- Metabolic Stability : Ethyl and methyl groups may confer resistance to hydrolysis compared to bulkier substituents, prolonging activity.

Biological Activity

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide is a compound that exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article reviews its pharmacodynamics, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Acetylcholinesterase Inhibition

Acetylcholinesterase is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. Carbamic acid derivatives are known for their ability to form stable complexes with AChE, thus inhibiting its activity.

The mechanism by which carbamic acid esters inhibit AChE involves the transfer of the carbamoyl group to a serine residue in the enzyme's active site. This reaction is followed by a decarbamoylation process, which can vary significantly in rate depending on the structure of the carbamate. The half-lives for carbamoylated AChEs can range from minutes to several days, indicating varying degrees of inhibition potency among different carbamate compounds .

Rate of Decarbamoylation

Research has shown that the rate of decarbamoylation decreases significantly with increasing size of the alkyl substituents on the carbamate. For instance:

- N-monomethyl : min

- N,N-dimethyl : decreases dramatically as substituents increase in size, with a reported decrease up to 800-fold for larger groups .

Data Table: Decarbamoylation Rates

| Carbamate Structure | Decarbamoylation Rate ( min) | Half-Life (min) |

|---|---|---|

| N-monomethyl | < 4 | |

| N,N-dimethyl | Significantly lower than N-monomethyl | Variable |

| N,N-diethyl | > 30 |

Case Studies

- Rivastigmine : A well-studied example of a carbamate that acts as an AChE inhibitor. Rivastigmine's decarbamoylation rate is significantly slower than that of simpler carbamates. This discrepancy has been attributed to structural differences in the enzyme's active site when complexed with rivastigmine compared to other carbamates .

- Physostigmine : Another important carbamate that has been compared with N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester. Studies indicate that while both compounds inhibit AChE, physostigmine shows higher reactivity due to its smaller molecular structure .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition Potency : The compound exhibits strong inhibitory effects on AChE, making it a candidate for therapeutic applications in conditions like Alzheimer's disease where cholinergic signaling is impaired.

- Structural Insights : X-ray crystallography has provided insights into how variations in structure affect binding affinity and inhibition rates .

- Isotope Effects : The use of deuterium oxide has shown changes in kinetic isotope effects during decarbamoylation, indicating shifts in the rate-limiting steps involved in enzyme catalysis .

Q & A

Q. What are the key considerations for synthesizing Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide in a laboratory setting?

Synthesis requires multi-step optimization, including solvent selection, temperature control, and reagent stoichiometry. For carbamate derivatives, tertiary amines (e.g., triethylamine) are often used to catalyze esterification or quaternization reactions. The methiodide group suggests a quaternary ammonium formation step, which may require iodomethane as a methylating agent under anhydrous conditions . Reaction purity can be monitored via HPLC or NMR, with yields improved by iterative adjustments to reaction time and solvent polarity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. FTIR identifies carbonyl (C=O) and carbamate (N-C=O) functional groups .

- Chromatography : Reverse-phase HPLC with UV detection assesses purity, while GC-MS evaluates thermal stability and volatile byproducts.

- X-ray crystallography : Resolves crystal packing and stereochemistry, critical for understanding ionic interactions in the methiodide form .

Q. How does the methiodide group influence the compound’s solubility and stability in aqueous solutions?

The quaternary ammonium (methiodide) group enhances water solubility due to its ionic nature but may reduce stability in alkaline conditions. Hydrolysis of the carbamate ester can occur at high pH, releasing dimethylamine and iodomethane. Stability studies should include pH-dependent kinetic assays, with buffers (pH 4–9) and LC-MS monitoring degradation products .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this carbamate derivative?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox reactivity and electrophilic sites. For example, the 4-dimethylamino group’s electron-donating effects may stabilize transition states in enzyme inhibition .

- Molecular Docking : Simulates binding affinity with target proteins (e.g., acetylcholinesterase for carbamates). The methiodide’s positive charge may enhance interactions with anionic catalytic sites .

- ADME Prediction : Tools like SwissADME estimate bioavailability, leveraging logP values and polar surface area derived from the compound’s structure .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies in toxicity (e.g., LDLo of 200 µg/kg in rats vs. other studies) may arise from differences in administration routes or purity. A systematic approach includes:

- Dose-response studies : Compare intraperitoneal vs. oral administration in vivo.

- Impurity profiling : Use LC-MS to identify contaminants (e.g., unreacted intermediates) that may contribute to toxicity.

- Mechanistic assays : Evaluate cholinesterase inhibition kinetics to distinguish between acute neurotoxicity and off-target effects .

Q. What methodologies are recommended for studying the compound’s degradation pathways under environmental conditions?

- Photolysis/UV-Vis analysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC. The carbamate ester bond is prone to cleavage under UV exposure .

- Soil/water microcosms : Simulate environmental matrices to assess microbial degradation. Isotopic labeling (e.g., ¹⁴C-tagged carbamate) tracks metabolite formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.